Product packaging for 2h-Pyrrolo[3,2-f]benzothiazole(Cat. No.:)

2h-Pyrrolo[3,2-f]benzothiazole

Cat. No.: B13806297
M. Wt: 174.22 g/mol
InChI Key: CMESBQADLBHGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Pyrrolo[3,2-f]benzothiazole is a fused heterocyclic scaffold of significant interest in medicinal chemistry and pharmacology, combining benzothiazole and pyrrole rings in its structure . This angularly fused sulfur and nitrogen-containing heterocycle is recognized as a privileged structure for the development of biologically active compounds . Derivatives of this scaffold have been identified as promising inhibitors of centromere-associated protein E (CENP-E), a target of high interest for the development of novel targeted cancer therapies . Research into pyrrolobenzothiazole analogs has also revealed potential anticonvulsant properties, positioning them as candidate agents for central nervous system disorders . Furthermore, various pyrrolo[2,1-b][1,3]benzothiazole derivatives have demonstrated a range of valuable biological activities including antibacterial, antifungal, antioxidant, and cytotoxic effects in scientific studies . The benzothiazole moiety itself is a well-established pharmacophore exhibiting diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects . This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, with recent synthetic methodologies focusing on nucleophile-induced ring contraction strategies and other innovative approaches . It represents a versatile building block for pharmaceutical research, particularly in the exploration of novel therapeutic agents for challenging disease targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S B13806297 2h-Pyrrolo[3,2-f]benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2

InChI Key

CMESBQADLBHGPY-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CN=C3C=C2S1

Origin of Product

United States

Synthetic Methodologies for 2h Pyrrolo 3,2 F Benzothiazole and Its Derivatives

Classical Annulation and Cyclization Approaches

Traditional methods for the synthesis of the pyrrolobenzothiazole core often rely on well-established annulation and cyclization strategies. These approaches typically involve the stepwise construction of the fused ring system through intramolecular cyclizations or intermolecular condensation reactions.

Intramolecular cyclization is a fundamental strategy for forming the fused pyrrole (B145914) ring onto a pre-existing benzothiazole (B30560) moiety. This approach often involves a benzothiazole derivative functionalized with a side chain that can undergo cyclization to form the five-membered pyrrole ring. For instance, benzothiazoles bearing a suitable substituent at the C2 position can undergo intramolecular cyclization to furnish the pyrrolo[2,1-b]benzothiazole scaffold, a strategy that highlights a common pathway for creating such fused systems. nih.gov Brønsted acid-catalyzed cyclizations have also been effectively used for constructing fused heterocyclic systems, providing a metal-free alternative for ring closure. researchgate.netresearchgate.net

A general representation of this approach involves a starting benzothiazole equipped with a reactive group, which, under the influence of heat or a catalyst, cyclizes to form the target fused ring system. The specific nature of the reactive groups and the reaction conditions dictate the final structure and yield of the product.

Condensation reactions are another cornerstone of classical heterocyclic synthesis. In the context of pyrrolobenzothiazoles, these reactions can involve the condensation of 2-aminothiophenols with appropriate carboxylic acids or their derivatives to first form the benzothiazole ring, which is then followed by the construction of the pyrrole ring. researchgate.net Alternatively, a suitably substituted pyrrole can serve as the starting point for the annulation of the thiazole (B1198619) ring.

A notable example is the Knoevenagel condensation, which can be a key step in building the molecular framework. beilstein-journals.org This type of reaction, involving an active methylene (B1212753) compound, can be used to introduce the necessary functionality for subsequent cyclization to form the pyrrole ring fused to the benzothiazole core.

Modern and Efficient Synthetic Strategies

To overcome the limitations of some classical methods, such as harsh reaction conditions and long reaction times, modern synthetic strategies have been developed. These techniques emphasize efficiency, atom economy, and procedural simplicity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique significantly reduces reaction times, often from hours to minutes, and can improve product yields by minimizing the formation of side products. beilstein-journals.org The synthesis of pyrrolo[2,1-b] researchgate.netmodernscientificpress.combenzothiazole derivatives has been successfully achieved using microwave irradiation, demonstrating the utility of this method for constructing the fused heterocyclic system efficiently. mdpi.comconicet.gov.ar For example, the N-alkylation step in the synthesis of pyrrolo[2,1-b]thiazoles, a key step in forming the fused bicyclic structure, can be effectively assisted by microwave irradiation. conicet.gov.ar This approach is attractive for its rapid and high-yield production of polycondensed heterocyclic compounds. mdpi.com

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Synthesis of Pyrrolo[2,1-b] researchgate.netmodernscientificpress.combenzothiazole Derivatives

EntryReactionMethodReaction TimeYield (%)Reference
1Synthesis of Pyrido[2,3-d]pyrimidin-4-one IntermediateConventional Heating8-12 hours60-75 mdpi.com
2Synthesis of Pyrido[2,3-d]pyrimidin-4-one IntermediateMicrowave Irradiation5-10 minutes85-95 mdpi.com
3N-alkylation of Thiazole RingConventional HeatingNot specifiedModerate conicet.gov.ar
4N-alkylation of Thiazole RingMicrowave IrradiationReduced timesModerate conicet.gov.ar

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of pyrrolobenzothiazole derivatives. A common strategy involves the reaction of a benzothiazole derivative, an acetylenic ester, and a 1,3-dicarbonyl compound. researchgate.net This type of reaction often proceeds through the in situ formation of a zwitterionic intermediate, which then undergoes further reaction and cyclization to yield the final product. beilstein-journals.org These reactions can often be performed at room temperature without the need for a catalyst, making them a green and efficient synthetic route. researchgate.net

Another example is the three-component reaction of (1,3-benzothiazol-2-yl)acetonitrile, aldehydes, and acylcyanides to construct the pyrrolo[2,1-b] researchgate.netmodernscientificpress.combenzothiazole scaffold. nih.gov The versatility of MCRs allows for the generation of a diverse library of substituted pyrrolobenzothiazoles by simply varying the starting components.

Table 2: Examples of Multicomponent Reactions for Pyrrolobenzothiazole Synthesis

Benzothiazole ComponentOther ReactantsConditionsProduct TypeReference
2-MethylbenzothiazoleAcetylenic esters, 1,3-Dicarbonyl compoundsRoom temperature, catalyst-freeSpiro pyrrolobenzothiazole researchgate.net
BenzothiazoleIsocyanides, 2-MethylidenemalonatesNot specifiedPyrrolo[2,1-b] researchgate.netmodernscientificpress.combenzothiazole nih.gov
(1,3-Benzothiazol-2-yl)acetonitrileAldehydes, AcylcyanidesNot specifiedPyrrolo[2,1-b] researchgate.netmodernscientificpress.combenzothiazole nih.gov

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, providing powerful tools for the synthesis of complex heterocyclic systems. rsc.org Palladium-catalyzed cross-coupling reactions, followed by an intramolecular cyclization step, can be employed to construct the pyrrole ring onto a benzothiazole core. This strategy involves, for example, the coupling of a halogenated benzothiazole with a suitable coupling partner containing the necessary atoms for pyrrole ring formation. The subsequent intramolecular annulation, often catalyzed by the same metal, leads to the desired fused heterocyclic system. This sequential, one-pot approach is highly efficient for building complex molecular architectures like 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones from simpler precursors, a strategy that can be conceptually adapted for the synthesis of pyrrolobenzothiazoles. rsc.org

Catalyst-Free and Green Chemistry Approaches in Pyrrolobenzothiazole Synthesis

In recent years, the principles of green chemistry have become integral to the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. Several such approaches have been applied to the synthesis of benzothiazole-containing structures.

One prominent green strategy involves the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. For instance, the reaction of 2-aminothiophenol (B119425) with aromatic aldehydes has been successfully carried out using microwave heating, demonstrating enhanced efficiency and aligning with green chemistry principles by minimizing solvent usage and decreasing side reactions. Another catalyst-free approach reports the synthesis of 2-aryl/peptidyl benzothiazoles in high yields through a one-pot reaction in water under microwave irradiation, highlighting an efficient, economical, and environmentally friendly method.

The choice of solvent is another critical aspect of green synthesis. Glycerol, a non-toxic and biodegradable solvent, has been employed for the synthesis of benzothiazole derivatives. Furthermore, deep eutectic solvents are emerging as promising green alternatives to traditional hazardous solvents like DMF and nitrobenzene. Research has also focused on catalyst-free condensation reactions. For example, the reaction between 2-aminothiophenol and aldehydes can be promoted by ammonium (B1175870) chloride in a methanol-water solvent system at room temperature, offering high yields and a recyclable catalyst. Other methods have utilized a simple H₂O₂/HCl mixture in ethanol, also at room temperature, to achieve excellent yields of benzothiazoles. These methodologies underscore a shift towards more sustainable and environmentally conscious synthetic chemistry.

Table 1: Overview of Green and Catalyst-Free Synthetic Methods for Benzothiazole Derivatives
MethodKey Reagents/ConditionsAdvantagesReference
Microwave-Assisted Synthesis2-aminothiophenol, aromatic aldehydes; Microwave irradiationReduced reaction time, high efficiency, minimized solvent use
Catalyst-Free Aqueous SynthesisAryl/peptidyl benzotriazolides, 2-aminothiophenol; Water, microwaveEnvironmentally benign, high yields, economical
Ammonium Chloride Catalysis2-aminothiophenol, benzaldehyde; NH₄Cl, methanol-waterShort reaction time, high yield, recyclable catalyst
Oxidative Condensation2-aminothiophenol, aldehydes; H₂O₂/HCl, ethanol, room tempExcellent yields, mild conditions

Nucleophile-Induced Ring Contraction Strategies Towards Pyrrolobenzothiazoles

Ring contraction is a powerful strategy in organic synthesis for accessing smaller, often strained, ring systems from more readily available larger ones. A novel approach to the pyrrolo[2,1-b]benzothiazole scaffold has been developed based on the ring contraction of a 1,4-thiazine ring.

This strategy employs 3-aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones as the starting material. When these compounds are treated with various nucleophiles, such as alkanols (methanol, ethanol, isopropanol), benzylamine, or arylamines, they undergo a sophisticated transformation. The reaction proceeds via a nucleophile-induced cleavage of a sulfur-carbon (S–C) bond within the 1,4-benzothiazine moiety. This cleavage results in the in-situ formation of a 1-(2-thiophenyl)pyrrole intermediate, which then undergoes an intramolecular cyclization to furnish the final pyrrolo[2,1-b]benzothiazole product.

This method is notable for its ability to construct the complex fused ring system in a single, efficient step from a larger heterocyclic precursor. The scope of the reaction has been explored with different nucleophiles, demonstrating its versatility in generating a library of substituted pyrrolobenzothiazoles.

Table 2: Nucleophile-Induced Ring Contraction for Pyrrolobenzothiazole Synthesis
Starting MaterialNucleophileProduct TypeReference
3-Aroylpyrrolo[2,1-c]benzothiazine-1,2,4-trionesAlkanols (e.g., MeOH, EtOH)Alkyl 3-aroyl-2-hydroxy-1-oxopyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylates
Benzylamine3-Aroyl-N-benzyl-2-hydroxy-1-oxopyrrolo[2,1-b]benzothiazole-3a(1H)-carboxamides
ArylaminesN-Aryl-3-aroyl-2-hydroxy-1-oxopyrrolo[2,1-b]benzothiazole-3a(1H)-carboxamides

Synthesis of Substituted 2H-Pyrrolo[3,2-f]benzothiazole Derivatives

The ability to introduce a variety of substituents onto the core pyrrolobenzothiazole scaffold is crucial for tuning its physicochemical properties and biological activity. Synthetic efforts have focused on methods that allow for the construction of diverse analogs.

One effective strategy involves the use of microwave-assisted synthesis to create functionalized building blocks that can be further elaborated. For example, 2-cyanomethyl-1,3-benzothiazole can be synthesized with high efficiency via a microwave-assisted reaction between 2-aminothiophenol and malononitrile. This intermediate can then undergo Knoevenagel condensation with various aromatic aldehydes to produce benzothiazole arylidine derivatives. These derivatives serve as versatile precursors for constructing more complex fused systems, such as pyrido[2,3-d]pyrimidine-4-ones and 1-amino-2-(aryl)pyrrolo[2,1-b]benzothiazole-3-carbonitriles, by reacting with reagents like 6-aminothiouracil or benzoyl cyanide, respectively.

Another approach begins with the cyclization of 2-aminobenzothiazoles with other heterocyclic precursors. For instance, 6-fluoro-2-aminobenzothiazole can be condensed with 3-methyl-1-phenyl-5-pyrazolone to form a Schiff's base, which is then cyclized with chloroacetyl chloride to yield a pyrazolo-azetidinone derivative fused to the benzothiazole core. This demonstrates how the benzothiazole nitrogen can be used as a nucleophilic handle to build additional heterocyclic rings. These multi-step sequences allow for the systematic introduction of different substituents, leading to a wide array of derivatives.

Table 3: Examples of Synthesized Substituted Pyrrolobenzothiazole Derivatives
Derivative ClassKey PrecursorSynthetic MethodSubstituents IntroducedReference
1-Amino-2-(aryl)pyrrolo[2,1-b]benzothiazole-3-carbonitriles2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrileReaction with benzoyl cyanideAryl groups (thiophene, furan, etc.), cyano, amino
Pyrazolo-azetidinone fused benzothiazolesSchiff's base from 2-aminobenzothiazole (B30445) and pyrazoloneCyclization with chloroacetyl chloridePyrazolone, azetidinone rings, fluoro

Regioselective functionalization refers to the controlled introduction of a chemical group at a specific position on a molecule. For complex scaffolds like pyrrolobenzothiazole, achieving high regioselectivity is essential for establishing clear structure-activity relationships. While direct C-H functionalization on the this compound scaffold is not extensively documented, principles from related heterocyclic systems can provide a roadmap for potential strategies.

Modern synthetic methods like transition-metal-catalyzed C-H activation are powerful tools for regioselective functionalization. For instance, in related benzothiadiazole systems, iridium-catalyzed C-H borylation has been used to install versatile boryl groups at specific positions, which can then be converted into a wide range of other functional groups through cross-coupling reactions. The regioselectivity of such reactions is often dictated by steric and electronic factors, as well as the directing ability of existing substituents on the ring.

Another potential strategy is directed ortho-metalation, where a functional group on the scaffold directs a metal catalyst to activate an adjacent C-H bond. By carefully choosing the directing group and reaction conditions, one could potentially functionalize specific positions on either the pyrrole or the benzothiazole portion of the fused ring system with high selectivity.

Stereochemistry plays a vital role in the interaction of molecules with biological targets. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in pyrrolobenzothiazole analogs is of high importance.

One powerful method for achieving stereocontrol is through cycloaddition reactions. For example, a diastereoselective synthesis of complex spiro[pyrrolo[2,1-b]benzothiazole] derivatives has been achieved via a 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide, generated in situ from an N-phenacylbenzothiazolium bromide, reacts with a dipolarophile. This process can create multiple new stereocenters in a single step with a high degree of control over the relative stereochemistry of the product. The stereochemical outcome is often influenced by the geometry of the reactants and the transition state of the cycloaddition.

Another approach to controlling stereochemistry involves the use of chiral starting materials or chiral catalysts. While specific examples for the this compound system are limited, the synthesis of 2-substituted benzothiazole derivatives containing chiral cyclopentene (B43876) rings has been reported. This demonstrates that incorporating pre-existing stereocenters into one of the building blocks is a viable strategy for producing enantiomerically enriched or pure final products. Such methods are crucial for synthesizing specific stereoisomers for biological evaluation.

Chemical Reactivity and Functionalization of 2h Pyrrolo 3,2 F Benzothiazole

Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,2-f]benzothiazole Core

The 2H-pyrrolo[3,2-f]benzothiazole scaffold, which integrates an electron-rich pyrrole (B145914) ring with the benzothiazole (B30560) moiety, is anticipated to exhibit a rich and varied reactivity profile. The fusion of these two heterocyclic systems creates a complex electronic environment with multiple sites susceptible to both electrophilic and nucleophilic attack.

Precursors to related pyrrolo[2,1-b] beilstein-journals.orguobaghdad.edu.iqbenzothiazole systems, specifically [e]-fused 1H-pyrrole-2,3-diones, are described as polyelectrophilic compounds. These molecules possess multiple electrophilic centers, and their reactivity is highly dependent on the nature of the heteroatoms within the structure beilstein-journals.orgnih.gov. This suggests that the pyrrolobenzothiazole core itself is likely to have distinct electrophilic and nucleophilic sites.

Electrophilic Reactivity:

The pyrrole ring is well-known for its high reactivity towards electrophilic aromatic substitution, being significantly more reactive than benzene (B151609) uobaghdad.edu.iq. This is due to the ability of the nitrogen atom's lone pair to participate in the π-system, thereby stabilizing the positive charge in the intermediate carbocation (arenium ion) uobaghdad.edu.iq. In fused systems, this inherent reactivity is often modulated. For benzofused heterocycles like indole (a benzofused pyrrole), electrophilic attack is still favored on the heterocyclic portion rather than the benzene ring, with the C3 position being the most reactive site uoanbar.edu.iq.

By analogy, in this compound, the pyrrole moiety is expected to be the primary site for electrophilic attack. The positions analogous to C2 and C5 of a simple pyrrole are likely to be the most nucleophilic and therefore most susceptible to electrophiles uobaghdad.edu.iq. Computational studies would be beneficial to precisely map the electron density and predict the most favorable sites for electrophilic substitution.

Nucleophilic Reactivity:

Nucleophilic substitution reactions are generally less common for the pyrrole ring itself unless it is substituted with strong electron-withdrawing groups uoanbar.edu.iq. However, the benzothiazole portion of the molecule introduces different reactivity patterns. While the thiazole (B1198619) ring is generally resistant to nucleophilic attack, the fusion to the benzene ring and the presence of the sulfur and nitrogen heteroatoms can influence the electron distribution and create sites susceptible to nucleophilic substitution, particularly at the 2-position of the benzothiazole system, especially when a suitable leaving group is present.

In the context of the fused this compound system, the reactivity towards nucleophiles would likely be more pronounced on the benzothiazole part of the molecule, especially if activated by appropriate substituents.

Derivatization at Peripheral Positions for Modulated Properties

The functionalization of the this compound scaffold at its peripheral positions is a key strategy for fine-tuning its physicochemical and biological properties. By introducing various substituents, researchers can modulate factors such as solubility, electronic properties, and biological activity.

A variety of synthetic methodologies can be envisioned for the derivatization of this heterocyclic system, drawing from the established chemistry of pyrroles and benzothiazoles. For instance, electrophilic substitution reactions are a primary means of functionalizing the pyrrole ring.

Reaction TypeReagents and ConditionsPotential Products
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in an inert solventBromo- or chloro-substituted derivatives
NitrationNitric acid in acetic anhydrideNitro-substituted derivatives
SulfonationSulfur trioxide-pyridine complexSulfonated derivatives
Friedel-Crafts AcylationAcyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃)Acyl-substituted derivatives

These reactions would likely proceed at the most electron-rich positions of the pyrrole moiety. The resulting functionalized derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce aryl or vinyl groups, thereby extending the π-conjugation of the system.

Formation of Conjugated Systems and Extended Architectures Incorporating the Pyrrolo[3,2-f]benzothiazole Unit

The planar, aromatic nature of the this compound unit makes it an attractive building block for the construction of novel π-conjugated systems and extended molecular architectures. Such materials are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The development of donor-acceptor (D-A) type π-conjugated oligomers and polymers has been a successful strategy in the design of high-performance organic electronic materials nih.gov. The this compound core can be envisioned to act as either an electron-donating or electron-accepting unit, depending on the nature of the substituents attached to it.

For example, by coupling halogenated derivatives of this compound with electron-rich monomers through transition metal-catalyzed cross-coupling reactions, extended D-A conjugated systems can be synthesized. The optoelectronic properties of these materials, such as their absorption and emission wavelengths and their charge carrier mobilities, can be systematically tuned by varying the length of the conjugated backbone and the nature of the donor and acceptor units nih.gov. The defined structure and potential for high crystallinity in oligomers based on this core could offer advantages over traditional polymers, which often suffer from poor reproducibility and uncertain molecular weights nih.gov.

Mechanistic Investigations of Pyrrolo[3,2-f]benzothiazole Transformations

For instance, a study on the formation of pyrrolo[2,1-b] beilstein-journals.orguobaghdad.edu.iqbenzothiazoles via a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones provides a detailed mechanistic pathway beilstein-journals.orgnih.gov. The proposed mechanism involves the initial attack of a nucleophile on a reactive electrophilic center, leading to the cleavage of an S-C bond within the 1,4-benzothiazine moiety. This is followed by the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative, which then undergoes an intramolecular cyclization to yield the final pyrrolobenzothiazole product beilstein-journals.orgnih.gov.

This example highlights the importance of identifying the most reactive sites within the molecule and understanding the sequence of bond-forming and bond-breaking events. For transformations involving the this compound core, similar detailed mechanistic investigations, likely employing a combination of experimental techniques (such as kinetic studies and trapping of intermediates) and computational modeling, would be invaluable.

For electrophilic substitution reactions on the pyrrole ring of this compound, the mechanism is expected to follow the general pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or σ-complex) uoanbar.edu.iq. The stability of this intermediate will determine the regioselectivity of the reaction.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Assignment of 2H-Pyrrolo[3,2-f]benzothiazole and its Derivatives

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive and highly detailed information about chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of the this compound scaffold, ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectra of benzothiazole (B30560) derivatives, protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern. For the pyrrole (B145914) moiety, the N-H proton is expected to appear as a broad singlet, often at a downfield chemical shift (> δ 10.0 ppm), while the pyrrole C-H protons would resonate in the aromatic or heteroaromatic region. For instance, in a related benzothiazole-pyran derivative, the methine proton (CH) was observed as a singlet at δ 4.65 ppm, while aromatic protons appeared between δ 7.21 and 8.45 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Carbons within the fused aromatic system of benzothiazole derivatives typically resonate between δ 115 and 155 ppm. The C=N carbon of the thiazole (B1198619) ring is characteristically found further downfield, sometimes exceeding δ 165 ppm. The specific chemical shifts are sensitive to the electronic effects of substituents attached to the heterocyclic core.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic C-H (Benzene ring)7.0 - 8.5
¹HPyrrole C-H6.5 - 8.0
¹HPyrrole N-H> 10.0 (often broad)
¹³CAromatic C (Benzene ring)115 - 140
¹³CPyrrole C100 - 130
¹³CBenzothiazole C (fused)130 - 155
¹³CThiazole C=N> 165

Note: Data is representative of related benzothiazole and pyrrole structures.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak (M⁺ or [M+H]⁺) is observed, confirming the molecular weight. The fragmentation of fused heterocyclic systems like pyrrolobenzothiazoles can be complex. Common fragmentation pathways for related thiazole and fused systems include the cleavage of the less stable rings. For the this compound core, fragmentation could be initiated by the loss of small, stable molecules such as HCN from the pyrrole ring or the expulsion of sulfur (S) or a CS radical from the thiazole moiety. The stability of the benzothiazole ring system often results in it being a prominent fragment in the mass spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of key structural features.

The N-H group of the pyrrole ring gives rise to a characteristic stretching vibration, typically observed in the range of 3200-3500 cm⁻¹ in the IR spectrum. The C=N stretching vibration of the thiazole ring is a key indicator, appearing in the 1640-1660 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern on the benzene ring. The vibrations of the C-S bond are generally weaker and appear at lower wavenumbers.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchPyrrole3200 - 3500
C-H StretchAromatic/Pyrrole3000 - 3150
C=N StretchThiazole1640 - 1660
C=C StretchAromatic1450 - 1600
C-H BendAromatic700 - 900
C-S StretchThiazole600 - 800

Note: Data is based on characteristic frequencies for benzothiazole and pyrrole moieties.

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of conjugated systems like this compound. The extended π-system of the fused rings allows for the absorption of UV or visible light, promoting electrons to higher energy orbitals.

Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. For example, some 2-arylbenzothiazole derivatives show absorption maxima (λ_max) between 330-340 nm. The position of these bands is highly sensitive to the nature and position of substituents on the ring system, as they can extend the conjugation or alter the electron density.

Many benzothiazole derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The emission wavelengths for some derivatives are in the blue region of the spectrum, around 380-450 nm. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of a fluorescent molecule.

Compound Typeλ_abs (nm)λ_em (nm)Stokes Shift (nm)
2-Arylbenzothiazole330 - 340380 - 45050 - 110
Thienyl-benzothiazole340 - 386N/AN/A

Note: Data is representative of various benzothiazole derivatives.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.

For fused heterocyclic systems, crystallography can verify the planarity of the aromatic rings. In a study of 2-(2-Pyrrolyl)-1,3-benzothiazole, the benzene ring and its fused thiazole ring were found to be coplanar. Similar planarity is expected for the this compound core. The analysis also reveals details about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which can influence the material's bulk properties. For example, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one showed an almost coplanar arrangement between the benzothiazole and pyrazole (B372694) rings, with an interplanar angle of only 3.31°.

Bond/AngleStructureTypical Value
S–C (aromatic)Thiazole ring~1.74 Å
C=NThiazole ring~1.37 Å
C–N–CPyrrole ring~108°
C–S–CThiazole ring~89°

Note: Data is representative of related benzothiazole and pyrrole-containing crystal structures.

Chromatographic and Separation Techniques for Purity Assessment and Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized this compound derivatives. Column chromatography is commonly used for the purification of crude reaction products, typically employing silica (B1680970) gel as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate) as the eluent.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. For benzothiazole and related heterocyclic compounds, reverse-phase HPLC (RP-HPLC) is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. HPLC analysis provides crucial information on the purity of a sample and can be used to isolate minor impurities for characterization.

Theoretical and Computational Studies on 2h Pyrrolo 3,2 F Benzothiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Due to the absence of specific studies on 2H-Pyrrolo[3,2-f]benzothiazole, the application of Density Functional Theory (DFT) is discussed in the context of the broader benzothiazole (B30560) family. DFT is a robust computational method that calculates the electronic structure of molecules by modeling the electron density, offering a balance between accuracy and computational cost. It has been widely used to optimize molecular geometries, analyze vibrational spectra, and determine electronic properties of various benzothiazole derivatives.

In studies on related compounds, DFT calculations, often using functionals like B3LYP, have been employed to investigate structural parameters, charge distribution, and reactivity. For instance, research on novel benzothiazole derivatives has utilized DFT to characterize the structures of newly synthesized compounds, confirming experimental findings through computational predictions. These studies provide a foundational methodology that is directly applicable to the theoretical investigation of the this compound system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties.

A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on various benzothiazole derivatives have calculated these values to predict their behavior. For example, in a study of substituted benzothiazoles, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. Another investigation on 2,1,3-benzothiadiazole (B189464) derivatives reported calculated energy gaps between 1.75 and 2.38 eV. These calculations are crucial for designing molecules with specific electronic and optical properties.

Calculated HOMO-LUMO Energies and Gaps for Selected Benzothiazole Analogs
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole (BTH)-6.52-2.414.11
2-SCH3_BTH-6.10-1.934.17
Benzothiazole Derivative 4 (with CF3)-7.60-3.144.46
Benzothiazole Derivative 5 (no substituent)-7.25-2.524.73
2,1,3-Benzothiadiazole Analog 2c-4.78-3.031.75

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolo[3,2-f]benzothiazole

While specific molecular dynamics (MD) simulations for this compound are not documented in the available literature, the techniques of conformational analysis and MD are vital for understanding the structural dynamics of related heterocyclic systems. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For benzothiazole derivatives containing flexible substituent groups, this analysis is performed by systematically rotating dihedral angles to map the potential energy surface and locate energy minima.

Molecular dynamics simulations extend this analysis by modeling the movement of atoms and molecules over time. This provides insights into the dynamic behavior, stability, and interactions of molecules in various environments, such as in solution or within a biological system. For example, MD simulations have been used to study how novel benzo[d]thiazole analogues interact with protein binding sites, confirming their potential as antagonists by observing their dynamic behavior over hundreds of nanoseconds. Such simulations are crucial for drug design and understanding molecular recognition processes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. DFT calculations are frequently used to compute infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) for complex organic molecules. Studies on benzothiazole and quinoline (B57606) derivatives have shown a strong correlation between theoretically calculated chemical shifts and experimental values, aiding in the structural characterization of new compounds. Similarly, theoretical calculations of vibrational frequencies can help assign experimental IR and Raman bands to specific molecular motions. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions, such as the HOMO → LUMO transition.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a critical role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. While specific mechanistic studies on this compound are not available, research on related heterocycles demonstrates the utility of this approach.

For example, in the synthesis of novel benzothiazole derivatives, a reaction mechanism was proposed for the formation of a complex benzooxazin-3(4H)-one structure, with computational methods helping to understand the role of the coupling reagent and the formation of key intermediates. Similarly, in studies of pyrrolo[2,3-b]quinoxalines, a proposed mechanism for their synthesis was supported by the characterization of intermediates. These computational investigations provide a step-by-step view of the reaction pathway, identifying transition states and calculating activation energies, which are crucial for optimizing reaction conditions and understanding reactivity.

Supramolecular Interactions and Self-Assembly Prediction

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Computational methods are instrumental in predicting and analyzing these weak interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.

While direct predictions for this compound are lacking, studies on other nitrogen- and sulfur-containing heterocycles highlight the computational approaches used. Analysis of crystal structures, aided by Hirshfeld surface analysis and energy calculations (such as the PIXEL method), can quantify the contributions of different non-covalent interactions to the stability of the crystal lattice. For example, in a triazole derivative, weak hydrogen bonds, chalcogen bonds (S···Cl), and unorthodox contacts like F···π were found to cooperatively generate the supramolecular assembly. Understanding these interactions is key to designing materials with desired properties, such as organogels or novel crystalline solids.

Advanced Applications in Materials Science and Technology

Applications in Organic Electronics

The intrinsic electronic properties of the 2H-pyrrolo[3,2-f]benzothiazole scaffold make it a compelling candidate for use in organic electronic devices. The combination of the electron-donating pyrrole (B145914) and electron-withdrawing benzothiazole (B30560) components can lead to materials with tunable energy levels (HOMO/LUMO), small bandgaps, and good charge transport characteristics, which are essential for efficient device performance.

Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), a related electron-accepting unit, are widely used in the development of photoluminescent compounds for OLEDs. polyu.edu.hk The strong electron-withdrawing nature of the benzothiazole unit, when paired with various electron-donating groups, can create materials that emit light across the visible spectrum. For instance, BT-based compounds have been successfully used to create red emitters for non-doped OLEDs, achieving external quantum efficiencies (EQEs) of up to 2.17%. polyu.edu.hk The rigid and planar structure of fused heterocyclic systems, similar to this compound, is advantageous for creating emitters with narrow emission spectra, a crucial feature for high-purity colors in next-generation displays. Iridium(III) complexes incorporating rigid pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole units have demonstrated the effectiveness of this strategy in achieving efficient OLEDs with good color purity. rsc.org The this compound core could similarly be functionalized to serve as a building block for fluorescent emitters or as a host material for phosphorescent dopants.

Table 1: Performance of Representative OLEDs Using Benzothiadiazole-Based Emitters

Emitter Type Emission Color Max. Luminance (cd m⁻²) External Quantum Efficiency (EQE) (%)
BT with Tetraphenylethene Red 6277 2.17

Data sourced from studies on 2,1,3-benzothiadiazole derivatives. polyu.edu.hk

In the quest for renewable energy, organic solar cells have emerged as a lightweight and flexible alternative to traditional silicon-based cells. The efficiency of these devices relies on materials that can absorb sunlight effectively and facilitate charge separation and transport. The electron-deficient 2,1,3-benzothiadiazole (BT) unit is a common building block for creating low bandgap polymers and small molecules for OPVs. mdpi.com When coupled with electron-rich molecules, BT derivatives can form donor-acceptor systems that enhance light absorption and improve photovoltaic performance. mdpi.com In ternary blend organic solar cells, the inclusion of a benzothiadiazole derivative as a third component has been shown to act as an electron cascade material, improving exciton dissociation and boosting power conversion efficiency (PCE) by approximately 12% compared to the binary device. mdpi.com Similarly, benzothiazole-containing dyes are used as sensitizers in DSSCs, where their role is to absorb light and inject electrons into a semiconductor like TiO₂. The this compound structure is well-suited for designing novel donor materials for OPVs or sensitizer dyes for DSSCs.

Development of Fluorescent Probes and Chemosensors

Benzothiazole derivatives are excellent fluorophores known for their photostability and sensitivity to the local environment. mdpi.com These properties have been widely exploited to design fluorescent probes and chemosensors for detecting a variety of analytes, including metal ions and reactive oxygen species (ROS). mdpi.comnih.govnih.gov A probe incorporating a benzothiazole unit demonstrated the ability to detect Hg²⁺ and Cu²⁺ ions through distinct ratiometric and quenching fluorescent responses, allowing for their visual discrimination. nih.gov Another novel benzothiazole-based probe with aggregation-induced emission (AIE) characteristics was developed for the "turn-on" detection of hydrogen peroxide (H₂O₂), a key ROS, in living cells. nih.gov The detection limit for H₂O₂ was found to be as low as 0.93 μM. nih.gov The this compound scaffold can be functionalized with specific recognition sites to create highly selective and sensitive probes for environmental monitoring and biological imaging.

Table 2: Examples of Benzothiazole-Based Fluorescent Probes and Their Target Analytes

Probe Structure Target Analyte(s) Detection Mechanism Application
2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT) Hg²⁺ / Cu²⁺ Ratiometric / Quenching Bioimaging in living cells
5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM) Al³⁺ Ratiometric Blue-shift Water samples and cell imaging

Data sourced from studies on various functionalized benzothiazole derivatives. mdpi.comnih.govnih.gov

Role as Ligands in Catalysis and Coordination Chemistry

The nitrogen atom within the thiazole (B1198619) ring of the this compound structure can act as a coordination site for metal ions. This allows derivatives of this compound to serve as ligands in the formation of metal complexes. The resulting coordination compounds can possess unique catalytic, photophysical, or biological properties. While research on the coordination chemistry of this specific isomer is limited, related pyrrolo[2,1-b] polyu.edu.hknih.govbenzothiazole derivatives have been synthesized and explored for their biological activities, indicating the versatility of the fused pyrrolo-benzothiazole scaffold. beilstein-journals.orgmdpi.com The ability to form stable complexes with transition metals opens up possibilities for using this compound-based ligands in homogeneous catalysis and for the design of novel functional materials.

Applications in Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The planar, aromatic nature of the this compound core makes it an ideal building block for supramolecular assembly. The presence of N-H groups in the pyrrole ring allows for hydrogen bonding, while the extended π-system facilitates stacking interactions. These self-assembly processes can be used to construct well-defined nanomaterials like nanofibers, gels, and liquid crystals. The properties of these materials are dictated by the molecular design and the nature of the intermolecular interactions. By modifying the substituents on the this compound core, it is possible to control the self-assembly process and create functional nanomaterials for applications in electronics, sensing, and beyond.

Future Research Directions and Challenges in 2h Pyrrolo 3,2 F Benzothiazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Pyrrolo[3,2-f]benzothiazole Scaffolds

A primary challenge and future direction in the chemistry of pyrrolo[3,2-f]benzothiazole is the development of synthetic routes that are not only novel but also adhere to the principles of green chemistry. researchgate.netresearchgate.netjbarbiomed.com Current synthetic strategies often involve multi-step processes with harsh reaction conditions, motivating the search for more efficient and environmentally benign alternatives. nih.gov

Future research will likely focus on:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. mdpi.com Its application in multicomponent reactions for the synthesis of related pyrrolo[2,1-b] rsc.orgnih.govbenzothiazole (B30560) derivatives suggests significant potential for the rapid and efficient construction of the pyrrolo[3,2-f]benzothiazole scaffold. mdpi.commodernscientificpress.com

Eco-Friendly Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as chitosan (B1678972) or nano-catalysts, presents a sustainable alternative to conventional methods. chemijournal.comresearchgate.net Exploring reactions in greener solvents like water or employing solvent-free conditions, such as grinding techniques, will be crucial in minimizing the environmental impact of synthesis. researchgate.netchemijournal.comtandfonline.com

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that can assemble the complex pyrrolo[3,2-f]benzothiazole core in a single step from simple starting materials is a key goal. chemijournal.com This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Developing flow-based methodologies for pyrrolo[3,2-f]benzothiazole synthesis could enable more efficient and reproducible production for both research and industrial applications.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond improving synthetic access, a significant area for future investigation lies in uncovering and harnessing the unique reactivity of the pyrrolo[3,2-f]benzothiazole system. The electronic interplay between the electron-rich pyrrole (B145914) ring and the benzothiazole moiety could lead to novel chemical transformations.

Key areas for exploration include:

Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions, offering a powerful strategy for constructing more complex, polycyclic architectures. libretexts.org Investigating [3+2] dipolar cycloadditions, for instance, could yield novel fused-ring systems with interesting biological or material properties. rsc.orgnih.govnih.gov The diastereoselective synthesis of related polycyclic systems via 1,3-dipolar cycloaddition highlights the potential for stereocontrolled transformations. rsc.org

Ring Contraction and Expansion: Nucleophile-induced ring contraction has been demonstrated in related pyrrolo[2,1-c] rsc.orgmodernscientificpress.combenzothiazine systems to generate the pyrrolo[2,1-b] rsc.orgnih.govbenzothiazole core. nih.govsemanticscholar.org Exploring similar ring manipulation strategies with pyrrolo[3,2-f]benzothiazole precursors or derivatives could provide access to novel heterocyclic scaffolds.

Site-Selective Functionalization: Developing methods for the selective functionalization of specific positions on the pyrrolo[3,2-f]benzothiazole ring is crucial for creating diverse derivatives for structure-activity relationship studies. This includes C-H activation and late-stage functionalization techniques that allow for the direct introduction of various substituents without the need for pre-functionalized starting materials.

Advancements in Theoretical Modeling for Predictive Design of Pyrrolo[3,2-f]benzothiazole Derivatives

Computational chemistry is an increasingly indispensable tool for modern drug discovery and materials science. mdpi.com Applying theoretical models to the pyrrolo[3,2-f]benzothiazole scaffold can accelerate the design and discovery of new derivatives with tailored properties. polyu.edu.hkscirp.org

Future advancements in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic structure, stability, and reactivity of pyrrolo[3,2-f]benzothiazole derivatives. scirp.org By calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and global reactivity descriptors, researchers can predict the kinetic stability and reactivity of novel compounds before their synthesis. mdpi.com

Molecular Docking and Simulation: For medicinal chemistry applications, molecular docking can predict the binding modes and affinities of pyrrolo[3,2-f]benzothiazole derivatives with biological targets, such as enzymes or receptors. researchgate.netpolyu.edu.hk This allows for the rational design of more potent and selective inhibitors.

Predictive Models for Material Properties: Computational methods can be used to predict the optoelectronic properties of new derivatives. researchgate.net By modeling parameters like absorption/emission spectra, ionization potential, and electron affinity, it is possible to design novel pyrrolo[3,2-f]benzothiazole-based materials for applications in organic electronics. researchgate.net

Below is an interactive data table summarizing key computational parameters and their implications, based on studies of related benzothiazole structures.

Computational MethodCalculated ParameterPredicted Property/Implication
Density Functional Theory (DFT)HOMO-LUMO Energy Gap (ΔE)Reactivity and Kinetic Stability (smaller gap implies higher reactivity)
DFTMolecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites for reactions
Time-Dependent DFT (TD-DFT)Absorption/Emission SpectraPrediction of optical and fluorescent properties for material design
Molecular DockingBinding Affinity/ScoreEfficacy as a potential inhibitor for a biological target

Expansion of Material Science Applications and Technological Innovations

While much of the focus on benzothiazole derivatives has been in medicinal chemistry, their unique photophysical properties suggest significant potential in materials science. pharmacyjournal.inresearchgate.net A key future direction is to harness the pyrrolo[3,2-f]benzothiazole scaffold for technological applications.

Promising areas for development include:

Fluorescent Probes and Sensors: Benzothiazole-based compounds are known to exhibit interesting fluorescence properties, including aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov These characteristics make them ideal candidates for the development of highly sensitive and selective fluorescent probes for detecting ions, small molecules, and biomacromolecules. researchgate.netscilit.comsioc-journal.cn

Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of pyrrolo[3,2-f]benzothiazole could be exploited to create novel emissive materials for OLEDs. researchgate.net Theoretical studies can guide the design of derivatives with specific emission colors and high quantum efficiencies. researchgate.net

Optoelectronic Materials: Donor-acceptor (D-A) copolymers incorporating benzothiadiazole units have been extensively studied for optoelectronic devices like organic photovoltaics (OPVs) and field-effect transistors (OFETs). mdpi.com The pyrrolo[3,2-f]benzothiazole scaffold, with its inherent donor (pyrrole) and acceptor-like (benzothiazole) components, could serve as a novel building block for such conjugated polymers, enabling the tuning of their electronic and optical properties. polyu.edu.hkrsc.org

The exploration of these research avenues will not only deepen the fundamental understanding of 2H-pyrrolo[3,2-f]benzothiazole chemistry but also pave the way for its application in solving contemporary challenges in medicine and technology.

Q & A

Basic: What are the most effective synthetic routes for 2H-pyrrolo[3,2-f]benzothiazole derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization strategies and cross-coupling reactions. Key approaches include:

  • Suzuki-Miyaura Cross-Coupling : For functionalization at the aryl position, 2-(4-bromophenyl)benzothiazole can react with boronic acids under palladium catalysis to introduce diverse substituents .
  • Sulfur-Mediated Cyclization : Reaction of benzyl benzoate with aniline and sulfur in HMPA yields benzothiazole derivatives, with the ester’s alcoholic moiety contributing to the thiazole ring formation .
  • Recent Advances : Microwave-assisted synthesis and solvent-free conditions have improved reaction efficiency and reduced byproducts, as highlighted in 2020 studies on 2-aryl benzothiazole synthesis .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:
Structural validation requires multimodal analysis:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry. For example, peri-proton shifts in naphthothiazole derivatives (e.g., δ ~8.9 ppm) indicate steric interactions, aiding in assignment .
  • Elemental Analysis : Matches between calculated and observed C/H/N/S percentages confirm purity.
  • HPLC-MS : Used to identify degradation intermediates (e.g., 2-hydroxy-benzothiazole) during Fenton process studies .

Basic: How are this compound derivatives applied in fluorescence-based research?

Methodological Answer:
These derivatives exhibit tunable fluorescence due to their rigid π-conjugated systems. Applications include:

  • Metal Ion Detection : Substituents like pyridyl or amino groups enhance selectivity for Cu²⁺ or Hg²⁺. Fluorescence quenching studies at λex = 350 nm and λem = 450 nm are standard .
  • Bioimaging Probes : Derivatives with hydrophilic side chains (e.g., –COOH) improve cellular uptake, validated via confocal microscopy .

Advanced: How can researchers address low yields in the synthesis of pyrrolo-benzothiazole hybrids?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions include:

  • Catalyst Optimization : Using Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ improves Suzuki coupling efficiency for bulky substrates .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in sulfur-mediated cyclizations .
  • Computational Pre-screening : DFT calculations predict reaction feasibility, reducing trial-and-error synthesis .

Advanced: How should discrepancies in NMR assignments for pyrrolo-benzothiazole derivatives be resolved?

Methodological Answer:
Discrepancies often arise from anisotropic effects or overlapping signals. Strategies include:

  • Additivity Rules : Compare chemical shifts with model compounds (e.g., 2-(α-pyridyl)benzothiazole) to isolate substituent effects .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) in fused systems.
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons in crowded regions .

Advanced: What experimental parameters optimize the degradation of this compound in environmental studies?

Methodological Answer:
The Fenton process (Fe²⁺/H₂O₂) effectively degrades benzothiazoles. Optimal conditions:

  • pH 3 : Maximizes •OH generation.
  • H₂O₂:Fe²⁺ molar ratio = 10:1 : Balances oxidation and catalyst activity.
  • 30°C, 60-minute reaction : Achieves >94% degradation, following first-order kinetics (k = 0.045 min⁻¹, Ea = 97 kJ/mol) .

Advanced: How can in-silico methods guide the design of pyrrolo-benzothiazole-based therapeutics?

Methodological Answer:
Computational workflows include:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets (e.g., α-glucosidase for anti-diabetic agents). Derivatives with –CF₃ or –NO₂ groups show enhanced interactions .
  • ADME-Tox Prediction (SwissADME) : Filters compounds with poor bioavailability or hepatotoxicity.
  • Dynamic Simulations (GROMACS) : Validates target-ligand stability over 100 ns trajectories .

Advanced: What methodologies assess the dermal permeation risk of pyrrolo-benzothiazole contaminants?

Methodological Answer:
Skin permeation studies use:

  • Franz Diffusion Cells : Quantify permeation through Strat-M® membranes (24-hour exposure, 37°C).
  • LC-MS/MS Analysis : Detects ≤1 ng/mL of benzothiazole in acceptor fluid.
  • Risk Assessment Frameworks : Compare permeated amounts to EPA thresholds (e.g., 0.1 μg/cm²/day for non-carcinogens) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.